3,5-Dihydroxyanthranilic acid
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Overview
Description
3,5-dihydroxyanthranilic acid is a dihydroxybenzoic acid that is 3,5-dihydroxybenzoic acid substituted by an amino group at position 2. It is a dihydroxybenzoic acid and a substituted aniline. It derives from an anthranilic acid.
Scientific Research Applications
Biosynthesis Studies
3,5-Dihydroxyanthranilic acid has been studied in the context of biosynthesis. It was investigated for its potential role as an intermediary in the biosynthesis of nicotinic acid. However, studies have shown that it is not converted to quinolinic acid or nicotinic acid by liver preparations, nor is it utilized by certain bacteria for growth, indicating that it may not be a key intermediate in this biosynthetic pathway (Henderson et al., 1951).
Structural and Spectroscopic Characterization
A comparative experimental and quantum chemical study on the structures of 3,5-dibromoanthranilic acid, a related compound, was conducted. This study used experimental techniques and quantum chemical calculations to characterize the vibrational spectra and molecular structures of the compound, providing insights into its physical and chemical properties (Karabacak & Cinar, 2012).
Environmental Applications
3-Hydroxyanthranilic acid, a metabolite related to 3,5-dihydroxyanthranilic acid, has been used as a redox mediator in Fenton oxidative processes for dye decolorization. This application highlights its potential utility in environmental remediation technologies (Santana et al., 2019).
Antioxidant and Pro-oxidant Behavior
The dual antioxidant and pro-oxidant behavior of 3-hydroxyanthranilic acid, another related metabolite, was explored using density functional theory. This compound exhibits antioxidant properties by scavenging free radicals but can also exhibit pro-oxidant behavior in the presence of metal ions, illustrating its complex chemical behavior (Pérez-González et al., 2017).
Presence in Biological Tissues
Research has identified the presence of 3-hydroxyanthranilic acid in various rat tissues and explored its production from anthranilic acid in the brain. This study provides valuable insights into its metabolic pathways and potential physiological roles (Baran & Schwarcz, 1990).
Biochemical Analysis Techniques
Methods have been developed for the biochemical analysis of 3-hydroxyanthranilic acid, which is important for understanding its role in various biological processes (Schievelbein & Löschenkohl, 1974).
Redox Chemistry and Iron Chelation
Studies on anthranilic acid and 3-hydroxyanthranilic acid have provided insights into their redox chemistry and interactions with iron ions, which is crucial for understanding their potential role in neurological diseases (Chobot et al., 2015).
properties
CAS RN |
32484-69-8 |
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Product Name |
3,5-Dihydroxyanthranilic acid |
Molecular Formula |
C7H7NO4 |
Molecular Weight |
169.13 g/mol |
IUPAC Name |
2-amino-3,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C7H7NO4/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2,9-10H,8H2,(H,11,12) |
InChI Key |
FNJVIEZDTMREOQ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(=O)O)N)O)O |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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